Array ( [bid] => 13458444 ) Buy 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene

Catalog No.
S13985700
CAS No.
M.F
C13H18BrF3OSi
M. Wt
355.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluo...

Product Name

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane

Molecular Formula

C13H18BrF3OSi

Molecular Weight

355.26 g/mol

InChI

InChI=1S/C13H18BrF3OSi/c1-12(2,3)19(4,5)18-9-6-7-11(14)10(8-9)13(15,16)17/h6-8H,1-5H3

InChI Key

XIOACMCEOQATRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C(F)(F)F

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene is an organic compound characterized by the presence of a bromine atom, a tert-butyldimethylsilanyloxy group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C13H14BrF3OSiC_{13}H_{14}BrF_3OSi, and it has a molecular weight of approximately 349.22 g/mol. The compound is notable for its unique structural features, which include a trifluoromethyl group that enhances its reactivity and potential applications in various

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, making it useful for synthesizing other organic compounds.
  • Silane Reactions: The tert-butyldimethylsilanyloxy group can engage in reactions typical of silanes, such as hydrolysis or coupling with other electrophiles.
  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group can influence the reactivity of the aromatic ring, facilitating electrophilic substitution reactions.

Synthesis of 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene typically involves multi-step organic synthesis techniques:

  • Starting Materials: Begin with 4-bromo-2-trifluoromethylphenol as a precursor.
  • Protection of Hydroxyl Group: The hydroxyl group on the aromatic ring can be protected using tert-butyldimethylsilyl chloride in the presence of a base.
  • Formation of the Final Compound: React the protected phenol with appropriate reagents to introduce the bromine atom and finalize the structure.

This compound has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique properties, it may be used in developing new materials or coatings.
  • Pharmaceutical Research: It could be explored for its potential biological activities and applications in drug development.

Several compounds share structural similarities with 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-4-tert-butylbenzeneContains a tert-butyl group instead of a silanyloxyLacks the trifluoromethyl group
2-TrifluoromethylphenolContains a hydroxyl group instead of silanyloxyNo bromine substitution
1-Bromo-4-(trimethylsilyloxy)benzeneHas a trimethylsilyloxy groupDifferent silyl group affecting reactivity
1-Bromo-3-(tert-butyldimethylsilanyloxy)benzeneSimilar silanyloxy group but different positioningDifferent substitution pattern on the benzene ring

The unique combination of the bromine atom, tert-butyldimethylsilanyloxy group, and trifluoromethyl moiety distinguishes this compound from others, potentially influencing its reactivity and applications in organic synthesis and material science.

Hydrogen Bond Acceptor Count

4

Exact Mass

354.02624 g/mol

Monoisotopic Mass

354.02624 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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